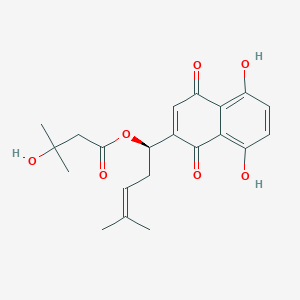

beta-Hydroxyisovalerylshikonin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O7 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3/t16-/m1/s1 |

InChI Key |

MXANJRGHSFELEJ-MRXNPFEDSA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C |

Synonyms |

eta-HIVS beta-hydroxyisovalerylshikonin |

Origin of Product |

United States |

Occurrence and Isolation Strategies for Beta Hydroxyisovalerylshikonin

Botanical Sources and Distribution of beta-Hydroxyisovalerylshikonin-Producing Species

This compound, along with other shikonin (B1681659) derivatives, is primarily found in the roots of various species belonging to the Boraginaceae family. These plants have a history of use in traditional medicine, and their characteristic red pigments are due to the presence of these naphthoquinone compounds.

Lithospermum erythrorhizon, commonly known as purple gromwell, is a well-documented source of this compound. koreascience.kr This perennial herb, native to East Asia, has been a subject of extensive phytochemical research. Studies have successfully isolated and identified this compound from its roots. koreascience.kr

The concentration of shikonin derivatives, including this compound, can vary among different populations and cultivated varieties of Lithospermum erythrorhizon, leading to the existence of chemovariants. Research has been conducted to quantify the content of these compounds in commercial samples. For instance, a study analyzing 31 commercial samples of Lithospermi Radix found that the average content of this compound was 0.20%. koreascience.kr This variability underscores the importance of source selection and quality control for consistent yields of the target compound.

Table 1: Shikonin Derivatives Identified in Lithospermum erythrorhizon

| Compound Name |

| Shikonin |

| Acetylshikonin (B600194) |

| This compound |

| Deoxyshikonin |

| Isobutylshikonin |

| α-Methyl-n-butylshikonin |

This table is based on compounds mentioned in the search results. The presence and concentration of these derivatives can vary.

Besides Lithospermum, other genera within the Boraginaceae family are known producers of shikonin and its derivatives, including this compound.

Arnebia euchroma , also known as "Ratanjot," is another significant botanical source. nih.gov Phytochemical analyses of its roots have confirmed the presence of a range of shikonin derivatives, with this compound being among the identified constituents. nih.gov This plant is found in the Himalayan region and has been traditionally used for its coloring and medicinal properties.

Arnebia guttata is also reported to contain this compound.

While the primary focus has been on Lithospermum and Arnebia, the genus Alkanna , particularly Alkanna tinctoria, is renowned for producing alkannin (B1664780), the enantiomer of shikonin, and its derivatives. Although the specific presence of this compound in Alkanna species is not as extensively documented as in Lithospermum and Arnebia, the shared biosynthetic pathways for these compounds within the Boraginaceae family suggest its potential presence.

Table 2: Genera of Biosynthetic Relevance for Shikonin Derivatives

| Genus | Notable Species |

| Lithospermum | L. erythrorhizon |

| Arnebia | A. euchroma, A. guttata |

| Alkanna | A. tinctoria |

| Onosma | |

| Echium | |

| Anchusa |

Advanced Methodologies for Extraction and Purification from Natural Sources

The isolation of pure this compound from its natural sources requires a multi-step process involving extraction and subsequent purification using various chromatographic techniques.

The initial step in isolating this compound is the extraction from the dried and powdered roots of the source plant. The choice of solvent is critical and is based on the lipophilic nature of shikonin derivatives.

Commonly used solvents for the extraction of shikonin and its derivatives include hexane (B92381), ethanol, and other organic solvents. nih.gov For instance, a hexane extract of Lithospermum erythrorhizon has been used for the purification of several shikonin derivatives, including this compound.

Optimization of extraction parameters is crucial for maximizing the yield of the target compound. Factors such as the solvent-to-solid ratio, extraction time, and temperature are systematically varied to determine the optimal conditions. While specific optimization studies for this compound are not extensively detailed in the available literature, studies on the general extraction of shikonins from Arnebia euchroma have explored these parameters. For example, ultrasound-assisted extraction (UAE) has been investigated to enhance extraction efficiency. nih.gov This technique utilizes ultrasonic waves to facilitate the release of the target compounds from the plant matrix.

Table 3: Parameters for Solvent-Based Extraction of Shikonin Derivatives

| Parameter | Range/Options | Rationale |

| Solvent | Hexane, Ethanol, Methanol (B129727), Chloroform | Based on the lipophilic nature of shikonin derivatives. |

| Solvent-to-Solid Ratio | Varies (e.g., 10:1 mL/g) | Affects the concentration gradient and extraction efficiency. |

| Extraction Time | Minutes to hours | Determines the extent of compound dissolution. |

| Temperature | Room temperature to slightly elevated | Balances solubility and potential degradation of the compound. |

| Extraction Method | Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE) | UAE can enhance efficiency and reduce extraction time. |

Following extraction, the crude extract, which contains a mixture of various compounds, undergoes chromatographic separation to isolate this compound.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the separation and purification of shikonin derivatives from the roots of Boraginaceae species. nih.gov This method avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample. The separation is based on the differential partitioning of the compounds between two immiscible liquid phases. The selection of a suitable two-phase solvent system is critical for a successful separation. For shikonin derivatives, various solvent systems have been explored. nih.govnih.gov

Flash Chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds from mixtures. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The crude extract is loaded onto the column, and the mobile phase is passed through under moderate pressure, allowing for the separation of compounds based on their differential adsorption to the stationary phase. For shikonin derivatives, a mobile phase consisting of a mixture of petroleum ether and ethyl acetate (B1210297) has been used for purification over a silica gel column. nih.gov

Obtaining research-grade this compound in larger quantities often necessitates the use of preparative high-performance liquid chromatography (prep-HPLC). This technique offers high resolution and is capable of yielding highly pure compounds.

Table 4: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase (Example) | Principle of Separation |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (one phase of a biphasic system) | Liquid (the other phase of a biphasic system) | Differential partitioning between two immiscible liquids. |

| Flash Chromatography | Silica Gel | Petroleum ether/Ethyl acetate mixture | Differential adsorption to the solid stationary phase. |

| Preparative HPLC | C18 Reversed-Phase | Methanol/Water gradient | Differential partitioning between the stationary and mobile phases. |

Biotechnological Production of this compound

The increasing demand for shikonin derivatives in various industries, coupled with the overexploitation of their natural plant sources, has spurred the development of biotechnological production methods. researchgate.netnih.gov Plant cell and tissue culture have emerged as promising and sustainable platforms for the biosynthesis of these valuable secondary metabolites. cabidigitallibrary.org

Plant Cell and Tissue Culture Systems for this compound Biosynthesis

The in vitro cultivation of plant cells and tissues provides a controlled environment for the production of this compound and other related compounds. Several culture systems have been successfully established for species of the Boraginaceae family.

Callus and Cell Suspension Cultures: The initiation of callus cultures from explants (e.g., leaves, stems) on a solid nutrient medium supplemented with plant growth regulators is a fundamental step. researchgate.net These undifferentiated callus masses can then be transferred to a liquid medium to establish cell suspension cultures, which allow for more uniform growth and easier scaling up. cabidigitallibrary.org Cell suspension cultures of Arnebia euchroma and Onosma bulbotrichum have been shown to produce shikonin derivatives. nih.gov

Hairy Root Cultures: Genetic transformation of plant tissues with Agrobacterium rhizogenes induces the formation of hairy roots. These cultures are known for their genetic stability and high growth rates, often leading to enhanced production of secondary metabolites. Hairy root cultures of Lithospermum erythrorhizon have been investigated for the production of shikonin derivatives.

The selection of appropriate plant species and culture type is crucial for maximizing the yield of this compound. The table below outlines various in vitro culture systems used for the production of shikonin derivatives.

| Culture System | Plant Species | Key Findings |

| Callus Culture | Onosma bulbotrichum | Production of shikonin derivatives is influenced by the type and concentration of auxins in the culture medium. nih.gov |

| Cell Suspension Culture | Arnebia euchroma | A potential source for the isolation and large-scale production of naphthoquinone pigments. |

| Hairy Root Culture | Lithospermum erythrorhizon | Demonstrates the potential for stable and high-level production of shikonin derivatives. |

Elicitation and Bioreactor Cultivation Strategies for Enhanced Production

To improve the economic viability of biotechnological production, various strategies are employed to enhance the yield of this compound in plant cell cultures.

Elicitation: The application of elicitors, which are stress-inducing agents, can trigger defense responses in plant cells and stimulate the biosynthesis of secondary metabolites. Both biotic (e.g., chitosan, fungal extracts) and abiotic (e.g., light, heavy metals) elicitors have been studied for their effects on shikonin production. For instance, the biosynthesis of shikonin derivatives in Lithospermum erythrorhizon cell cultures is known to be inhibited by light, indicating that cultivation in the dark is preferable for pigment production. scispace.com The composition of the culture medium, including the type and concentration of plant growth regulators like auxins (e.g., indole-3-acetic acid - IAA) and cytokinins, also plays a significant role in pigment synthesis. nih.gov

Bioreactor Cultivation: For large-scale production, plant cell suspension and hairy root cultures are cultivated in bioreactors. Various bioreactor designs, such as stirred-tank, airlift, and bubble column reactors, have been utilized for the cultivation of Lithospermum erythrorhizon and Arnebia euchroma cells. researchgate.net Bioreactor cultivation allows for precise control over process parameters such as aeration, agitation, pH, and nutrient supply, which are critical for optimizing cell growth and product formation. The successful scale-up of shikonin derivative production to commercial levels has been achieved using large-scale bioreactors. researchgate.net

| Strategy | Method | Effect on Production |

| Elicitation | Cultivation in darkness | Promotes the biosynthesis of shikonin derivatives in Lithospermum erythrorhizon. scispace.com |

| Elicitation | Optimization of plant growth regulators | The balance of auxins and cytokinins in the culture medium influences cell growth and pigment production. nih.gov |

| Bioreactor Cultivation | Stirred-tank and airlift bioreactors | Enables large-scale, controlled production of shikonin derivatives. researchgate.net |

Biosynthesis of Beta Hydroxyisovalerylshikonin

Core Biosynthetic Pathways Leading to Naphthoquinone Chromophore

The molecular architecture of beta-hydroxyisovalerylshikonin is constructed from two primary precursors derived from distinct metabolic routes: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). frontiersin.org The PHB contributes to the naphthoquinone ring, while the GPP forms the isoprenoid side chain.

Shikimate Pathway Involvement in Precursor Formation

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.org This seven-step pathway begins with phosphoenolpyruvate and erythrose-4-phosphate and culminates in the production of chorismate. wikipedia.org Chorismate serves as a branch-point intermediate for the synthesis of L-phenylalanine, which is the starting point for the phenylpropanoid pathway. nih.gov

Within the phenylpropanoid pathway, a series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA. This intermediate is then channeled towards the formation of p-hydroxybenzoic acid (PHB), the aromatic precursor for the shikonin (B1681659) scaffold. oup.com The hydroxybenzene ring (ring A) of the shikonin's naphthazarin structure is derived from this process. nih.gov Key enzymes in this part of the pathway include phenylalanine ammonia-lyase (PAL) and 4-coumaroyl-CoA ligase (4CL). researchgate.net

Mevalonate (B85504) and Methylerythritol Phosphate (MEP) Pathways Contribution to Side Chain Elongation

The ten-carbon isoprenoid side chain of shikonin originates from geranyl pyrophosphate (GPP). GPP is synthesized through the condensation of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov Plants possess two independent pathways for synthesizing IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. wikipedia.orgnih.gov

The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. frontiersin.orgwikipedia.org It is widely believed that the MVA pathway is the primary source of GPP required for shikonin biosynthesis. mdpi.com Down-regulation of genes in the MVA pathway has been shown to reduce shikonin production. nih.gov The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) is a key rate-limiting enzyme in this pathway. mdpi.comoup.com The MEP pathway, while also producing IPP and DMAPP, is thought to be less directly involved in the biosynthesis of the shikonin side chain. nih.gov

Enzymatic Steps and Regulation in this compound Biosynthesis

The biosynthesis of the shikonin molecule, the precursor to this compound, is a highly regulated process involving a series of specific enzymatic reactions. The final formation of this compound occurs through the esterification of the shikonin side chain.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Prenyltransferases, Hydroxylases)

Several key enzymes that catalyze the critical steps in the formation of the shikonin core have been identified and characterized.

p-Hydroxybenzoate Geranyltransferase (PGT): This enzyme catalyzes the first committed step in shikonin biosynthesis. oup.com It facilitates the condensation of p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP) to form 3-geranyl-4-hydroxybenzoate (GBA). nih.govoup.com PGT is a membrane-bound enzyme located at the endoplasmic reticulum. oup.com

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the hydroxylation and ring closure reactions.

CYP76B74 (Geranylhydroquinone 3''-hydroxylase): This enzyme has been shown to catalyze the specific C-3'' hydroxylation of geranylhydroquinone (GHQ), a key intermediate formed from GBA. oup.comnih.gov This hydroxylation is a critical step in the pathway. nih.gov

CYP76B100 and CYP76B101: These CYPs are also implicated in the biosynthesis of shikonin, potentially involved in oxidative reactions. frontiersin.orgnih.gov

Deoxyshikonin Hydroxylases (DSHs): Belonging to the CYP82AR subfamily, DSH1 and DSH2 catalyze the final hydroxylation step, converting deoxyshikonin into shikonin (catalyzed by DSH1) and its enantiomer alkannin (B1664780) (catalyzed by DSH2). frontiersin.org

Acyltransferases: The final step in the formation of this compound is the esterification of the hydroxyl group on the shikonin side chain with a beta-hydroxyisovaleric acid moiety. While the specific acyltransferase responsible for this reaction has not been fully characterized, it is analogous to the action of deacetylvindoline O-acetyltransferase, which is known to convert shikonin into acetylshikonin (B600194). frontiersin.org

| Enzyme | Abbreviation | Function in Shikonin Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Involved in the synthesis of the PHB precursor from L-phenylalanine. |

| 4-coumaroyl-CoA ligase | 4CL | Participates in the formation of p-coumaroyl-CoA, a precursor to PHB. nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | A rate-limiting enzyme in the MVA pathway, producing the precursor for GPP. mdpi.com |

| p-Hydroxybenzoate Geranyltransferase | PGT | Catalyzes the condensation of PHB and GPP to form GBA, the first specific intermediate. nih.govoup.com |

| Geranylhydroquinone 3''-hydroxylase | CYP76B74 | A cytochrome P450 enzyme that hydroxylates the intermediate geranylhydroquinone. oup.comnih.gov |

| Deoxyshikonin Hydroxylase | DSH | A cytochrome P450 enzyme that catalyzes the final hydroxylation to form shikonin. frontiersin.org |

Catalytic Mechanisms and Substrate Specificity of Relevant Enzymes

The enzymes in the shikonin pathway exhibit high substrate specificity and employ distinct catalytic mechanisms to construct the complex naphthoquinone structure.

Prenylation: The process begins with the prenylation of PHB by PGT. This enzyme specifically recognizes both PHB and GPP, catalyzing a Friedel-Crafts-type alkylation to form GBA. oup.comnih.gov

Intermediate Modifications: Following the initial condensation, the intermediate GBA undergoes decarboxylation and hydroxylation to yield geranylhydroquinone (GHQ). oup.com

Hydroxylation: CYP76B74 then catalyzes a regio-specific hydroxylation at the C-3'' position of the geranyl side chain of GHQ. oup.com This step is vital for the subsequent cyclization and formation of the naphthoquinone ring.

Final Hydroxylation: The formation of the naphthoquinone ring leads to the intermediate deoxyshikonin. DSH1 then specifically hydroxylates deoxyshikonin to produce shikonin. frontiersin.org

Esterification: Finally, an uncharacterized acyltransferase catalyzes the transfer of a beta-hydroxyisovaleryl group to the side-chain hydroxyl of shikonin, yielding this compound.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of shikonin and its derivatives is tightly regulated at the genetic and molecular levels, influenced by developmental cues and environmental factors.

Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors. For instance, the transcription factor LeMYB1 in Lithospermum erythrorhizon has been shown to regulate genes encoding key enzymes like PAL, HMGR, and PGT. frontiersin.org

Gene Co-expression: Studies have utilized co-expression network analysis to identify novel genes involved in the shikonin metabolic network. This approach has revealed strong associations between MVA pathway genes and known shikonin biosynthesis genes, as well as identifying new candidate genes for missing steps in the pathway. nih.gov

Environmental Factors: Light is a significant negative regulator of shikonin production. The activity of PGT is inhibited by light, leading to an accumulation of the precursor PHB and a reduction in shikonin synthesis. frontiersin.org Conversely, specific dark-inducible genes (LeDIs) have been identified that promote shikonin biosynthesis in the absence of light. frontiersin.org

Genetic Engineering: The regulatory nature of certain enzymatic steps has been demonstrated through genetic engineering. Overexpression of the bacterial gene ubiA, which encodes an enzyme with PGT activity, led to a significant increase in the intermediate GBA, although the final shikonin production only increased marginally, suggesting other enzymes are also rate-limiting. oup.comnih.gov Similarly, overexpression of a geranylhydroquinone 3″-hydroxylase candidate gene resulted in a 2.1-fold increase in acetylshikonin accumulation. frontiersin.org

| Regulatory Factor | Mode of Action | Effect on Biosynthesis |

| LeMYB1 | Transcription Factor | Positively regulates the expression of key biosynthetic genes (e.g., PAL, HMGR, PGT). frontiersin.org |

| Light | Environmental Factor | Inhibits the activity of p-hydroxybenzoate geranyltransferase (PGT), reducing shikonin production. frontiersin.org |

| Darkness | Environmental Factor | Induces the expression of dark-inducible (LeDI) genes, promoting shikonin synthesis. frontiersin.org |

| Genetic Overexpression (e.g., ubiA) | Molecular Intervention | Increases the activity of a specific enzymatic step, leading to higher accumulation of intermediates. nih.gov |

Gene Cloning and Expression Analysis of this compound Biosynthetic Genes

The final step in the formation of this compound is the esterification of the shikonin side chain. This reaction is catalyzed by specific acyltransferases. Research into Lithospermum erythrorhizon has led to the identification and cloning of genes encoding BAHD acyltransferases, which are pivotal in producing shikonin derivatives.

Two key enzymes, LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), have been characterized. frontiersin.org These enzymes exhibit high acylation capability and are specific to producing derivatives of shikonin and its enantiomer, alkannin, respectively. frontiersin.org Enzyme assays conducted with proteins expressed in Escherichia coli demonstrated that these acyltransferases can utilize a range of acyl-CoA donors, including acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA, to produce the corresponding shikonin derivatives. researchgate.net This substrate flexibility is crucial for the biosynthesis of compounds like this compound.

Expression analysis has shown that the genes for these enzymes are preferentially expressed in the root periderm, which aligns with the primary site of shikonin accumulation in the plant. researchgate.netnih.gov Further integrative analysis of the shikonin metabolic network has helped identify additional gene candidates potentially involved in the pathway through co-expression network models. nih.govnih.gov For instance, downregulation of Lithospermum erythrorhizon geranyl diphosphate synthase (LeGPPS) not only reduced shikonin production but also led to the underexpression of other key pathway genes like LePGT1, LePGT2, and several cytochrome P450 genes (CYP76B100, CYP82AR), highlighting the coordinated expression of genes within the network. nih.govbiorxiv.org

| Gene/Enzyme | Function | Substrate(s) | Acyl-CoA Donors | Expression Profile |

| LeSAT1 | Shikonin O-acyltransferase | Shikonin | Acetyl-CoA, Isobutyryl-CoA, Isovaleryl-CoA | Preferentially in root periderm |

| LeAAT1 | Alkannin O-acyltransferase | Alkannin | Acetyl-CoA, Isobutyryl-CoA, Isovaleryl-CoA | Preferentially in root periderm |

| LeGPPS | Geranyl diphosphate synthase | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | N/A | Co-expressed with other shikonin pathway genes |

| CYP76B74 | Geranylhydroquinone 3''-hydroxylase | Geranylhydroquinone (GHQ) | N/A | Necessary for shikonin biosynthesis |

Transcriptional Regulation and Regulatory Elements Affecting Biosynthesis

The biosynthesis of shikonin and its derivatives is tightly regulated at the transcriptional level by various factors and environmental cues. Light, for example, is a significant negative regulator. The expression of shikonin biosynthetic genes is completely inhibited by continuous white and blue light, leading to the accumulation of the precursor PHB as its O-glucoside. frontiersin.orgresearchgate.net This inhibition is linked to the inactivation of flavoprotein enzymes and p-hydroxybenzoate-geranyl transferase activity. frontiersin.org

Conversely, dark conditions promote the synthesis of shikonin. frontiersin.org This is mediated in part by Lithospermum erythrorhizon dark-inducible genes (LeDIs), such as LeDI-2, which are involved in promoting shikonin biosynthesis specifically in the dark. frontiersin.orgsemanticscholar.org

Transcription factors play a crucial role in orchestrating the expression of the entire pathway. In L. erythrorhizon, the transcription factor LeMYB1 has been shown to control the shikonin biosynthetic pathway. frontiersin.org Overexpression of LeMYB1 up-regulates key biosynthetic genes, including those encoding phenylalanine ammonia-lyase (PAL) and p-hydroxybenzoate-geranyltransferase, thereby enhancing shikonin production. frontiersin.orgsemanticscholar.org Basic helix-loop-helix (bHLH) transcription factors are also known to be involved in regulating secondary metabolite pathways in other medicinal plants and are potential regulators in shikonin biosynthesis. nih.gov

| Regulatory Factor | Type | Effect on Biosynthesis | Mechanism |

| Light | Environmental Cue | Negative | Inhibits transcription of biosynthetic genes and activity of key enzymes like PHB-geranyl transferase. frontiersin.orgresearchgate.net |

| Darkness | Environmental Cue | Positive | Promotes synthesis via dark-inducible genes (LeDIs). frontiersin.org |

| LeMYB1 | Transcription Factor | Positive | Up-regulates expression of key pathway genes, enhancing shikonin production. frontiersin.org |

| LeDI-2 | Dark-Inducible Protein | Positive | Involved in root-specific secondary metabolism in the dark. frontiersin.orgsemanticscholar.org |

Metabolic Engineering Approaches for Directed

Metabolic engineering offers promising strategies to enhance the production of this compound and other valuable derivatives by manipulating the expression of key genes or reconstructing the pathway in microbial hosts.

Gene Overexpression and Gene Silencing Strategies

The targeted manipulation of gene expression has been successfully used to alter the production of shikonin derivatives.

Gene Overexpression:

Transcription Factor Overexpression: Overexpressing the regulatory gene LeMYB1 in L. erythrorhizon has been shown to increase the production of shikonin, indicating that manipulating master regulators is a viable strategy to boost the output of the entire pathway. frontiersin.org

Pathway Gene Overexpression: In Echium plantagineum, overexpression of a cloned geranylhydroquinone 3″-hydroxylase candidate gene (EpGHQH1) resulted in a higher yield of acetylshikonin, demonstrating that enhancing specific enzymatic steps can increase the flux towards desired derivatives. frontiersin.org

Precursor Pathway Engineering: Introducing the bacterial gene ubiA from E. coli, which codes for a 4-hydroxybenzoate-3-polyprenyltransferase, into L. erythrorhizon increased shikonin production by 22% by enhancing the enzymatic conversion of the GPP substrate. frontiersin.org In another study, introducing the ubiC bacterial gene, which converts chorismate directly to 4-hydroxybenzoate, was explored to shorten the biosynthetic pathway. frontiersin.org

Gene Silencing (RNA interference - RNAi):

Silencing Precursor Genes: The downregulation of LeGPPS using RNAi in L. erythrorhizon hairy roots resulted in significantly reduced shikonin production. nih.govnih.gov This approach also confirmed the gene's essential role and revealed transcriptional crosstalk between the shikonin pathway and its precursor pathways. nih.govnih.gov

Confirming Enzyme Function: RNAi knockdown of the cytochrome P450 gene CYP76B74 in hairy root cultures of Arnebia euchroma demonstrated that the gene was necessary for shikonin biosynthesis, confirming its function as a geranylhydroquinone 3''-hydroxylase. nih.gov This confirms the utility of gene silencing for validating gene function within the pathway.

| Strategy | Target Gene/Enzyme | Host Organism | Outcome |

| Overexpression | LeMYB1 | Lithospermum erythrorhizon | Increased shikonin production. frontiersin.org |

| Overexpression | EpGHQH1 | Echium plantagineum | Higher yield of acetylshikonin. frontiersin.org |

| Overexpression | ubiA (from E. coli) | Lithospermum erythrorhizon | 22% increase in shikonin production. frontiersin.org |

| Gene Silencing (RNAi) | LeGPPS | Lithospermum erythrorhizon | Reduced shikonin production. nih.gov |

| Gene Silencing (RNAi) | CYP76B74 | Arnebia euchroma | Suppressed accumulation of shikonins. nih.gov |

Pathway Reconstruction in Heterologous Systems for Controlled Production

Reconstructing the biosynthetic pathway for this compound in heterologous systems, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, represents an advanced metabolic engineering approach. This strategy offers the potential for scalable, controlled, and sustainable production independent of plant cultivation.

While the complete heterologous production of this compound is highly complex and has not yet been fully achieved, foundational steps have been taken. Key enzymes from the shikonin pathway have been successfully expressed in E. coli for functional characterization. researchgate.net This is a critical first step, as it validates enzyme activity outside of the native plant system and provides the characterized genetic "parts" necessary for pathway reconstruction.

The process of pathway reconstruction involves:

Identifying and cloning all necessary genes from the native plant, from the initial precursor pathways to the final tailoring enzymes like the specific acyltransferases.

Optimizing gene expression in the chosen microbial host, which may involve codon optimization and the use of strong, inducible promoters.

Balancing metabolic flux by modulating the expression levels of different enzymes to avoid the accumulation of toxic intermediates and maximize the final product yield.

Engineering host metabolism to ensure an adequate supply of precursors like p-hydroxybenzoic acid and geranyl pyrophosphate.

This synthetic biology approach could provide a stable and high-yielding source of this compound and other specific derivatives for various applications.

Chemical Synthesis of Beta Hydroxyisovalerylshikonin and Analogues for Research

Total Synthesis Strategies for beta-Hydroxyisovalerylshikonin

Total synthesis involves the construction of a complex molecule from simple, commercially available starting materials. While no complete total synthesis of this compound has been extensively detailed in the literature, strategies can be devised based on the successful synthesis of the parent shikonin (B1681659) molecule and other naphthoquinone natural products. frontiersin.orgnih.gov

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler precursors. ias.ac.inamazonaws.com For this compound, the primary disconnection points are:

The Ester Linkage: The most logical initial disconnection is at the ester bond of the side chain. This simplifies the molecule into two key fragments: the shikonin backbone with its secondary alcohol and the β-hydroxyisovaleric acid side chain. This approach is common for synthesizing ester derivatives. nih.gov

Side Chain-Naphthoquinone C-C Bond: A more fundamental disconnection breaks the carbon-carbon bond between the alkyl side chain and the naphthoquinone core. This leads to a protected naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) fragment and a suitable C6 electrophilic or nucleophilic side chain synthon. frontiersin.org

Naphthoquinone Ring System: Further deconstruction of the naphthoquinone core would involve breaking it down into simpler aromatic precursors, guided by established methods for quinone synthesis, such as Diels-Alder reactions or Friedel-Crafts acylations.

This analysis suggests that a convergent strategy, where the naphthoquinone core and the side chain are synthesized separately before being combined, would be an efficient approach. wikipedia.org

The side chain of this compound contains a chiral center at the hydroxyl-bearing carbon of the shikonin portion, which has an (R) configuration. The attached β-hydroxyisovaleryl group itself is achiral. However, the synthesis of analogues might require stereoselective construction of substituted side chains.

For the synthesis of the parent shikonin side chain, stereoselectivity is critical. Asymmetric synthesis techniques are employed to ensure the correct (R) configuration of the secondary alcohol. This can be achieved through various methods, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Asymmetric Reduction: Employing chiral reducing agents (e.g., those based on boron or aluminum hydrides with chiral ligands) to reduce a ketone precursor to the desired chiral alcohol.

Asymmetric Epoxidation and Ring Opening: Creating a chiral epoxide which is then opened regioselectively to install the necessary functional groups with the correct stereochemistry. nih.gov

The synthesis of the β-hydroxyisovaleric acid fragment is more straightforward as it is achiral. It can be prepared through standard organic reactions, such as the Reformatsky reaction between acetone (B3395972) and a bromoacetate (B1195939) ester, followed by hydrolysis.

The naphthoquinone core, specifically the 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) skeleton, is the pharmacophore responsible for much of the biological activity of shikonin derivatives. frontiersin.org Its construction is a key challenge in the total synthesis of these compounds. The biosynthesis of shikonin provides clues, starting from precursors like p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). frontiersin.orgoup.com

Synthetic strategies for the naphthoquinone core often involve:

Diels-Alder Reactions: A powerful method where a suitably substituted diene is reacted with a benzoquinone to form the bicyclic ring system. Subsequent aromatization and functional group manipulation yield the desired naphthazarin structure.

Annulation Reactions: Building the second ring onto a pre-existing benzene (B151609) derivative. This can involve Friedel-Crafts acylations followed by cyclization reactions.

Oxidative Dearomatization: Starting from a naphthalene (B1677914) derivative and oxidizing it to form the quinone system. This requires careful control of regioselectivity to place the hydroxyl and carbonyl groups correctly.

When planning a multi-step synthesis, chemists choose between two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

Semisynthesis from Precursors or Related Shikonins

Semisynthesis, which starts from a naturally occurring and structurally similar precursor, is often a more practical and efficient method for producing derivatives like this compound. The readily available parent compound, shikonin, isolated from the roots of plants like Lithospermum erythrorhizon, serves as the ideal starting material. nih.govnih.gov This approach bypasses the difficult construction of the chiral naphthoquinone core.

The primary transformation in the semisynthesis of this compound from shikonin is the esterification of the secondary hydroxyl group on the side chain.

Steglich Esterification: This is a widely used method for forming esters from alcohols and carboxylic acids under mild conditions. mdpi.com The reaction typically involves using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In this specific synthesis, shikonin is reacted with β-hydroxyisovaleric acid in the presence of DCC and DMAP in an appropriate solvent like dichloromethane (B109758). mdpi.com This method allows for the direct attachment of the desired side chain to the shikonin backbone, yielding this compound.

This semisynthetic route is highly advantageous as it is typically a high-yielding, one-step transformation from a readily available natural product, making it ideal for producing various analogues for research purposes by simply changing the carboxylic acid used in the esterification. mdpi.com

Regioselective Derivatization Strategies for this compound

The structure of this compound features multiple hydroxyl groups: two phenolic hydroxyls on the naphthoquinone core and one secondary alcohol on the isovaleryl side chain. Regioselective derivatization is crucial for SAR studies, as it allows chemists to selectively modify one specific hydroxyl group while leaving the others unchanged.

The most common regioselective strategy involves the acylation of the secondary hydroxyl group on the side chain. This selectivity is achievable because the side-chain alcohol is more nucleophilic than the phenolic hydroxyls on the aromatic ring. A widely used method is the Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov Under mild conditions, these reagents facilitate the esterification of the side-chain hydroxyl with a variety of carboxylic acids, while the less reactive phenolic hydroxyls remain intact. nih.govmdpi.com This approach allows for the systematic introduction of different acyl groups, enabling a thorough investigation of how modifications at this specific position impact biological activity.

Table 1: Reagents for Regioselective Acylation of Shikonin Side Chain

| Reagent | Role |

| Shikonin | Starting Material |

| Carboxylic Acid (R-COOH) | Acyl Group Donor |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| Dichloromethane (CH₂Cl₂) | Solvent |

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogues are guided by the need to enhance biological activity, improve selectivity, and elucidate the mechanism of action. Modifications typically target the naphthoquinone ring or the isovaleryl side chain.

Modifications to the Naphthoquinone Ring System for Research Purposes

The 5,8-dihydroxy-1,4-naphthoquinone core, also known as the naphthazarin ring, is a critical pharmacophore for the biological activity of shikonin and its derivatives. mdpi.com Modifications to this ring system are undertaken to modulate its electronic properties and redox potential, which can influence activity and reduce toxicity. ed.ac.uk

One synthetic strategy involves the methylation of the phenolic hydroxyl groups. For instance, in the synthesis of 5,8-dimethyl shikonin oximes, the hydroxyl groups at positions 5 and 8 are converted to methyl ethers. nih.gov This modification can alter the molecule's ability to participate in hydrogen bonding and redox cycling, providing insight into the role of these phenolic groups in the compound's mechanism of action. nih.gov Further derivatization, such as converting the quinone moiety to an oxime, introduces additional structural and electronic changes to the core system, allowing researchers to probe the structural requirements for biological interactions. nih.gov

Structural Diversification of the Isovaleryl Side Chain

A common approach is the synthesis of novel esters and ethers at the side-chain's hydroxyl group. rsc.org For example, a series of analogues with various oxygen-containing substituents, including different ether groups, has been synthesized and evaluated. rsc.org These studies have shown that the nature of the substituent significantly impacts cytotoxicity. rsc.org Another diversification strategy involves introducing novel functional groups, such as arylsulfonamides, onto the side chain to explore new chemical space and potential biological interactions.

Table 2: Examples of Side Chain Modifications in Shikonin Analogues

| Modification Type | Example Substituent | Rationale |

| Esterification | Cyclopropylacetate | Introduce conformational restriction |

| Etherification | Methoxy (B1213986), Acetoxy | Modulate polarity and steric bulk |

| Amide Linkage | Arylsulfonamides | Explore new binding interactions |

Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of the side chain, researchers synthesize conformationally restricted analogues. By reducing the flexibility of the side chain, it is possible to determine the spatial arrangement required for optimal interaction with biological targets.

A key example is the introduction of a cyclopropane (B1198618) ring into the side chain. The synthesis of (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl cyclopropylacetate (cyclopropylacetylshikonin) introduces a rigid three-membered ring. nih.gov This is achieved through the standard Steglich esterification of shikonin with cyclopropylacetic acid. nih.gov The cyclopropane ring locks the bond rotations adjacent to it, providing a more defined three-dimensional structure compared to a flexible alkyl chain. Studying the activity of such analogues helps to map the conformational requirements of the target binding site. mdpi.com

Introduction of Probing Tags and Bioconjugation Sites for Mechanistic Studies

To investigate the mechanism of action, molecular targets, and cellular distribution, shikonin derivatives are functionalized with probing tags or handles for bioconjugation. These chemical tools are essential for advanced chemical biology studies.

One strategy involves incorporating a chemical handle suitable for "click chemistry," a set of highly efficient and specific reactions. For instance, an analogue of the acyl side chain can be synthesized to include a terminal alkyne. This alkyne group serves as a versatile handle for conjugation. ed.ac.uknih.gov Using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a biotin (B1667282) tag (for affinity purification of target proteins) or a fluorescent dye (for cellular imaging) bearing a complementary azide (B81097) group can be covalently attached. researchgate.netnih.gov

Another approach is bioconjugation for targeted delivery. Shikonin can be encapsulated in nanoparticles or liposomes which are then conjugated to targeting moieties like antibodies. nih.govnih.govworldscientific.com For example, fluorescein (B123965) isothiocyanate (FITC) can be used as a fluorescent probe to track the cellular uptake of shikonin-loaded liposomes. researchgate.net These strategies, while often aimed at therapeutic delivery, also provide valuable tools for studying the compound's interaction with specific cells and tissues. nih.gov

Preclinical Biological Activities and Mechanistic Insights of Beta Hydroxyisovalerylshikonin

Anti-inflammatory Research Investigating beta-Hydroxyisovalerylshikonin

Investigations into the anti-inflammatory properties of β-HIVS have revealed its capacity to modulate key components of the inflammatory response. Studies using both in vitro cell cultures and in vivo animal models have demonstrated its effects on inflammatory mediators, signaling pathways, and immune cell functions.

This compound has been shown to significantly reduce the expression and secretion of several key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, non-cytotoxic doses of β-HIVS markedly suppressed the secretion of Tumor Necrosis Factor-alpha (TNF-α). nih.gov Similarly, in studies using BV2 microglial cells, β-HIVS inhibited the production of proinflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and downregulated the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In vivo studies using a mouse model of LPS-induced sepsis further corroborated these findings. nih.govnih.gov Administration of β-HIVS led to a significant decrease in the serum levels of TNF-α and Interleukin-1beta (IL-1β). nih.govnih.gov This inhibitory effect was also observed in the bronchoalveolar lavage fluid (BALF) of these animals, indicating a reduction in localized lung inflammation. nih.govnih.gov Research on chondrocytes has also shown that β-HIVS can down-regulate the expression of IL-6 and TNF-α. researchgate.net

| Cytokine | Sample | Control (LPS only) (pg/mL) | β-HIVS Treated (LPS + β-HIVS) (pg/mL) | Reference |

|---|---|---|---|---|

| TNF-α | Serum | 1130.41 | 334.88 | nih.govnih.gov |

| IL-1β | Serum | 601.89 | 258.21 | nih.govnih.gov |

| TNF-α | BALF | 893.07 | 418.21 | nih.govnih.gov |

| IL-1β | BALF | 475.22 | 298.54 | nih.govnih.gov |

The anti-inflammatory effects of β-HIVS are mediated through its interaction with critical intracellular signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.net In LPS-stimulated BV2 microglial cells, β-HIVS was found to reduce the DNA-binding activity of NF-κB by preventing the nuclear translocation of its subunits and inhibiting the degradation of its inhibitor, IκBα. nih.gov This inhibition of NF-κB is considered a key factor in the reduced expression of iNOS and COX-2. nih.gov

Furthermore, β-HIVS has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govresearchgate.net In microglial cells, β-HIVS induced the expression of Heme Oxygenase-1 (HO-1) by upregulating Nrf2. nih.gov In macrophages and chondrocytes, activation of the Nrf2/HO-1 axis by β-HIVS contributed to the inhibition of the NF-κB pathway. nih.govresearchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is also implicated in the action of β-HIVS. Studies have shown that β-HIVS inhibits the phosphorylation of PI3K/Akt, which in turn regulates NF-κB activation. nih.gov Additionally, the AMP-activated protein kinase (AMPK) pathway has been identified as an upstream mediator of Nrf2 activation in β-HIVS-treated macrophages. nih.govnih.gov The compound was found to promote AMPK activation, which is linked to the regulation of inflammatory responses. nih.govnih.gov

This compound influences the activation state of macrophages, key immune cells in the inflammatory process. Research has demonstrated that β-HIVS can modulate macrophage polarization, which is the process by which macrophages adopt distinct functional phenotypes (M1 or M2). In in vitro experiments using RAW 264.7 cells, β-HIVS inhibited the LPS-induced M1 macrophage activation, characterized by the expression of pro-inflammatory markers like TNF-α and IL-1β. nih.govnih.gov Concurrently, it promoted the polarization towards the M2 phenotype, an anti-inflammatory and tissue-reparative state, evidenced by increased expression of markers such as CD206 and Arginase-1. nih.govnih.gov

This compound exhibits antioxidant activity, which is closely linked to its anti-inflammatory effects. researchgate.net Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a known driver of inflammatory processes. spandidos-publications.com Studies on chondrocytes have shown that β-HIVS can inhibit the production of ROS induced by the pro-inflammatory cytokine IL-1β. researchgate.net This effect is mediated through the activation of the Nrf2 pathway, which plays a central role in regulating the expression of antioxidant proteins and protecting cells from oxidative damage. nih.govresearchgate.net By enhancing the activity of antioxidant enzymes and reducing ROS production, β-HIVS can mitigate oxidative stress-mediated cellular damage and inflammation. researchgate.net

Anticancer Research Investigating this compound

In addition to its anti-inflammatory properties, β-HIVS has been investigated for its potential as an anticancer agent. Research has demonstrated its ability to inhibit the growth of various cancer cell lines, with a primary mechanism being the induction of programmed cell death, or apoptosis. nih.govsemanticscholar.org

This compound has been shown to induce apoptosis in a wide range of human cancer cell lines. spandidos-publications.comsemanticscholar.org The induction of apoptosis has been confirmed through various cellular and molecular markers, including DNA fragmentation, nuclear fragmentation, externalization of phosphatidylserine as detected by annexin V staining, loss of mitochondrial membrane potential, and the activation of caspases. researchgate.netsemanticscholar.orgnih.gov

The compound triggers apoptosis through the mitochondrial pathway, which involves alterations in the expression of Bcl-2 family proteins and the release of cytochrome c. longdom.org This leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP). longdom.org Studies have demonstrated these apoptotic effects in endometrial, ovarian, lung, cervical, pancreatic, and various hematological cancer cell lines. spandidos-publications.comlongdom.orgnih.govnih.gov For instance, in PANC-1 pancreatic cancer cells, β-HIVS treatment led to increased levels of BAX and P53 and decreased levels of Bcl-2, alongside activation of Caspase-3. nih.gov

| Cancer Type | Cell Line(s) | Observed Apoptotic Events | Reference |

|---|---|---|---|

| Endometrial & Ovarian Cancer | IK, HEC-1-A, HHUA (Endometrial); SKOV-3, OVCAR-3 (Ovarian) | Annexin V staining, loss of mitochondrial transmembrane potential | nih.gov |

| Lung Cancer | DMS114 | Apoptotic cell death | researchgate.net |

| Cervical Cancer | HeLa | Increased apoptotic rate (flow cytometry) | spandidos-publications.com |

| Multiple Myeloma | U266 | Alterations in Bcl-2 and cytochrome c, activation of caspase-3, caspase-9, and PARP | longdom.org |

| Pancreatic Cancer | PANC-1 | Increased BAX, P53; Decreased Bcl-2; Caspase-3 activation; Increased TUNEL-positive cells | nih.govfrontiersin.org |

| Leukemia | HL-60 | DNA fragmentation, nuclear fragmentation, activation of caspase-3-like activity | researchgate.netsemanticscholar.org |

Inhibition of Cancer Cell Proliferation and Cell Cycle Arrest

Beyond inducing apoptosis, this compound exerts a profound anti-proliferative effect on cancer cells. researchgate.net This is achieved by intervening in the cell cycle, the tightly regulated process that governs cell division.

The progression through the different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), whose activity is dependent on their association with regulatory proteins called cyclins. nih.govwikipedia.org Different cyclin-CDK complexes control specific transitions; for instance, Cyclin D-CDK4/6 and Cyclin E-CDK2 are crucial for the transition from the G1 (first gap) phase to the S (synthesis) phase. youtube.comnih.gov

This compound has been shown to induce cell cycle arrest, primarily in the G0/G1 phases. nih.govnih.gov This arrest is associated with the compound's ability to modulate the expression and activity of key cell cycle regulatory proteins. By altering the levels of specific cyclins and CDKs, this compound prevents cancer cells from passing the G1/S checkpoint, thereby halting their proliferation. nih.govbl.uk

The anti-proliferative activity of this compound has been documented across a range of human cancer cell lines in vitro. nih.govmdpi.com Studies have demonstrated its growth-inhibitory effects in models of pancreatic, endometrial, ovarian, and cervical cancer, as well as leukemia. nih.govnih.gov Notably, some research suggests that the compound may exhibit higher sensitivity against cancer cells compared to normal healthy cells at low concentrations. nih.gov

The anti-tumor efficacy of this compound has also been validated in in vivo animal models. altogenlabs.comresearchgate.net In pancreatic cancer xenograft models, where human tumor cells are implanted in mice, treatment with this compound resulted in a significant, dose-dependent inhibition of tumor growth. nih.gov Tumors from treated mice were smaller and showed a higher number of apoptotic cells compared to the control group, corroborating the in vitro findings. nih.gov

| Cancer Type | Cell Lines | Observed Effect |

|---|---|---|

| Pancreatic Cancer | Not specified | Decreased cell viability, G0/G1 phase arrest |

| Endometrial Cancer | Three different lines | Growth inhibition |

| Ovarian Cancer | Two different lines | Growth inhibition |

| Leukemia | HL-60 | Induction of apoptosis |

| Cervical Cancer | Not specified | Inhibited proliferation |

Anti-angiogenic Mechanisms (e.g., HUVEC proliferation, tube formation assays)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Preclinical evidence suggests that this compound possesses anti-angiogenic properties.

In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are standard models for studying angiogenesis. These assays assess key steps in the angiogenic process, such as endothelial cell proliferation, migration, and differentiation into capillary-like structures (tube formation). mdpi.com Studies on related compounds have shown that they can inhibit HUVEC proliferation and their ability to form these vessel-like structures. nih.gov this compound is thought to exert its anti-angiogenic effects by interfering with signaling pathways crucial for endothelial cell function, potentially including the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov

Inhibition of Cancer Cell Migration and Invasion (e.g., wound healing, transwell assays)

The ability of cancer cells to migrate and invade surrounding tissues is the foundation of metastasis, the primary cause of cancer-related mortality. nih.govmdpi.com this compound has demonstrated a significant ability to inhibit these processes in a dose-dependent manner. nih.gov

The anti-migratory and anti-invasive effects of the compound have been evaluated using well-established in vitro assays. In the wound healing or scratch assay, a gap is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is measured over time. nih.gov In transwell migration and invasion assays, cancer cells are placed in an upper chamber and their movement towards a chemoattractant in a lower chamber, either through a porous membrane (migration) or a membrane coated with an extracellular matrix substitute like Matrigel (invasion), is quantified. nih.govresearchgate.net

| Assay Type | Purpose | Observed Effect of this compound |

|---|---|---|

| Wound Healing (Scratch) Assay | Measures collective cell migration | Inhibited wound closure in a dose-dependent manner |

| Transwell Migration Assay | Quantifies directional cell migration | Reduced number of migrated cells with increasing concentration |

| Transwell Invasion Assay | Measures cell invasion through an extracellular matrix barrier | Markedly fewer invasive cells with increasing concentration |

Modulation of Autophagy in Cancer Cells

While direct studies on this compound's role in autophagy are limited, research on its parent compound, shikonin (B1681659), provides significant insights. Autophagy is a cellular process involving the degradation of cellular components, and it plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism.

Shikonin has been observed to induce both apoptosis and autophagy in hepatocellular carcinoma cells. The mechanism behind this was found to be the downregulation of pyrroline-5-carboxylate reductase 1 (PYCR1), which subsequently inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy. In studies, the combination of shikonin and the downregulation of PYCR1 significantly enhanced the induction of autophagy and apoptosis in these cancer cells.

Furthermore, this compound itself has been shown to exert antitumor effects in pancreatic cancer by inducing apoptosis and inhibiting the PI3K/AKT signaling pathway, a pathway also critically involved in the regulation of autophagy. This suggests a potential, yet to be fully elucidated, role for this compound in modulating autophagic processes in cancer cells.

Antioxidant Research Investigating this compound

The antioxidant properties of this compound have been investigated through its ability to directly scavenge free radicals and to influence the body's endogenous antioxidant systems.

Direct Radical Scavenging Capabilities in Experimental Systems

Direct evidence for the radical scavenging activity of this compound is still emerging. However, studies on its parent compound, shikonin, have demonstrated notable antioxidant effects. In vitro antioxidant assays are commonly used to determine the direct radical scavenging capabilities of compounds.

One study found that shikonin has an IC50 value of 2.05 mg/mL for scavenging hydrogen peroxide (H2O2) radicals mdpi.com. The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Another study, using electron paramagnetic resonance spectrometry, determined that shikonin scavenges alkyl-oxy radicals with an Oxygen Radical Absorbance Capacity (ORAC) value of 0.25 relative to Trolox, a water-soluble analog of vitamin E. The same research also highlighted shikonin's potent superoxide (B77818) anion (O2•−) scavenging ability, which was 42-fold that of Trolox nih.gov.

These findings for shikonin suggest that this compound may also possess direct radical scavenging properties, although further studies are needed to quantify its specific activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Radical Scavenging Activity of Shikonin

| Radical | Assay Method | Result | Reference Compound |

|---|---|---|---|

| Hydrogen Peroxide (H2O2) | Spectrophotometry | IC50: 2.05 mg/mL | Not specified |

| Alkyl-oxy Radical | EPR Spectrometry | ORAC: 0.25 | Trolox |

| Superoxide Anion (O2•−) | EPR Spectrometry | 42-fold higher than Trolox | Trolox |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway activation)

This compound has been shown to modulate the body's own antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In a study using RAW 264.7 macrophage cells, this compound was found to promote the nuclear accumulation of Nrf2. This, in turn, increased the expression of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). The activation of the Nrf2 pathway by this compound was also linked to the activation of AMP-activated protein kinase (AMPK). Further experiments demonstrated that the knockdown of Nrf2 significantly diminished the regulatory effects of this compound, confirming the central role of this pathway in its antioxidant mechanism.

Immunomodulatory Research Investigating this compound

The immunomodulatory effects of this compound have been explored in the context of its influence on key immune cells such as lymphocytes and macrophages.

Effects on Lymphocyte Proliferation and Differentiation

Direct research on the effects of this compound on lymphocytes is limited. However, studies on its parent compound, shikonin, have revealed significant immunosuppressive activities.

Shikonin has been shown to dose-dependently suppress the proliferation of human T-lymphocytes. This was observed in cells activated by various stimuli. The compound also inhibited the secretion of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and down-regulated the expression of activation markers like CD25 and CD69. The underlying mechanism for these effects was attributed to the suppression of the NF-κB signaling pathway, through the inhibition of IKKβ activity, and the suppression of JNK phosphorylation in the MAPK pathway. These findings suggest that shikonin and potentially its derivatives like this compound could act as immunosuppressive agents by targeting T-lymphocyte activation.

Modulation of Macrophage Polarization and Function

This compound has demonstrated a significant ability to modulate the polarization of macrophages. Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

In studies involving LPS-stimulated RAW 264.7 macrophages, this compound was found to suppress M1 polarization while promoting M2 polarization. This was evidenced by a decrease in the expression of M1 markers (e.g., TNF-α, IL-1β) and an increase in the expression of M2 markers (e.g., CD206, Arginase-1). Mechanistic investigations revealed that these effects are mediated through the activation of the AMPK/Nrf2 signaling pathway. The knockdown of Nrf2 was shown to significantly weaken the regulatory effect of this compound on macrophage polarization, highlighting the critical role of this pathway.

Table 2: Effect of this compound on Macrophage Polarization Markers in LPS-stimulated RAW 264.7 cells

| Marker Type | Marker | Effect of this compound (1 µM) |

|---|---|---|

| M1 | TNF-α | 0.29-fold inhibition |

| M1 | IL-1β | 0.32-fold inhibition |

| M2 | CD206 | 3.14-fold promotion |

| M2 | Arginase-1 | 3.98-fold promotion |

Other Emerging Biological Activities in Preclinical Settings

While research into the biological effects of this compound is ongoing, its activities in several key preclinical areas are still under investigation.

Currently, there is a lack of specific preclinical studies investigating the antiviral properties and mechanisms of action of this compound. Research has not yet been published detailing its efficacy against specific viruses or its potential to inhibit viral replication.

There is currently a paucity of published research on the neuroprotective effects of this compound in experimental models of neurodegeneration, such as those for Alzheimer's or Parkinson's disease. Therefore, its potential to mitigate neuronal damage or inflammation in these contexts is not yet established.

The effects of this compound on the cardiovascular system have not been extensively studied in preclinical settings. There is a lack of available data from research investigating its potential to modulate cardiovascular parameters such as blood pressure or cardiac function.

Elucidation of Molecular Targets and Signaling Pathways of this compound

Significant progress has been made in identifying the molecular targets and signaling pathways through which this compound exerts its biological effects.

Preclinical studies have identified this compound as a potent inhibitor of several protein tyrosine kinases (PTKs). nih.gov It has been shown to strongly inhibit the tyrosine kinase activities of the Epidermal Growth Factor Receptor (EGFR) and the viral oncogene v-Src. nih.gov The half-maximal inhibitory concentration (IC50) values for EGFR and v-Src were found to be approximately 0.7 µM and 1 µM, respectively. nih.gov The inhibition of v-Src by this compound is non-competitive with respect to ATP. nih.gov Additionally, it weakly inhibits the kinase activity of KDR/Flk-1, a type of Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

Further research has demonstrated that this compound can modulate the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov In 3T3-L1 cells, it was found to activate AMPK, which in turn phosphorylates precursor sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov This phosphorylation prevents the cleavage of precursor SREBP-1c into its mature form, leading to the downregulation of fat-forming enzymes. nih.gov

The following table summarizes the identified direct protein targets of this compound and its observed effects.

| Target Protein | Effect of this compound | IC50 Value | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Strong Inhibition | ~0.7 µM | nih.gov |

| v-Src | Strong Inhibition (ATP non-competitive) | ~1 µM | nih.gov |

| KDR/Flk-1 (VEGFR-2) | Weak Inhibition | Not specified | nih.gov |

| AMP-activated protein kinase (AMPK) | Activation | Not applicable | nih.gov |

Modulation of Gene Expression Profiles (e.g., transcriptomics)

This compound (β-HIVS) has been shown to exert significant influence over gene and protein expression profiles across various cellular models, impacting pathways related to cell proliferation, apoptosis, inflammation, and cellular metabolism.

In the context of oncology, research on pancreatic cancer cells demonstrated that treatment with β-HIVS alters the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Specifically, β-HIVS treatment resulted in an increased expression of E-Cadherin and ZO-1 proteins, while concurrently decreasing the expression of N-Cadherin, MMP2, and MMP9. Furthermore, β-HIVS modulates the expression of apoptosis-related proteins, leading to changes in the levels of Bcl-2, BAX, P53, and Caspase-3, which collectively promote programmed cell death in cancer cells frontiersin.org. Studies on endometrial and ovarian cancer cells have also confirmed that β-HIVS can alter the expression of genes associated with cell growth, malignant phenotype, and apoptosis.

The compound's anti-inflammatory properties are linked to its ability to modulate gene expression in chondrocytes. In these cells, β-HIVS down-regulates the expression of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Mechanistically, this is achieved through the activation of the Nrf2/HO-1 axis and subsequent inhibition of the NF-κB pathway. Concurrently, β-HIVS up-regulates the expression of extracellular matrix components such as aggrecan and collagen II, suggesting a role in cartilage protection.

In the realm of metabolic regulation, β-HIVS has been found to inhibit adipogenesis in 3T3-L1 preadipocyte cells. This effect is mediated by the downregulation of key fat-forming enzymes, including acetyl-CoA carboxylase (ACC)1, fatty acid synthase (FAS), and stearoyl-CoA desaturase (SCD)1 nih.gov.

The table below summarizes the observed modulation of key genes and proteins by this compound in different cellular models.

| Cellular Model | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Associated Pathway/Process |

| Pancreatic Cancer Cells | E-Cadherin, ZO-1, BAX, p53, Caspase-3 | N-Cadherin, MMP2, MMP9, Bcl-2 | EMT, Apoptosis frontiersin.org |

| Chondrocytes | Aggrecan, Collagen II | NO, PGE2, IL-6, TNF-α, COX-2, iNOS | Inflammation, Extracellular Matrix Synthesis |

| 3T3-L1 Adipocytes | - | ACC1, FAS, SCD1 | Adipogenesis, Lipid Metabolism nih.gov |

Influence on Protein-Protein Interactions

A primary mechanism through which this compound exerts its biological effects is by directly influencing protein activity, which in turn affects protein-protein and enzyme-substrate interactions. A significant finding is the compound's role as a potent inhibitor of protein tyrosine kinases (PTKs) nih.gov.

Research has demonstrated that β-HIVS strongly inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) and the oncogenic protein v-Src nih.gov. The inhibition of these kinases disrupts the signaling cascades they control, which are crucial for cell growth, differentiation, and survival. The interaction with v-Src has been characterized as non-competitive with respect to ATP, indicating that β-HIVS does not bind to the ATP-binding site of the kinase. This suggests a direct interaction with the enzyme at a different site, altering its conformation and thereby its ability to bind and phosphorylate its substrates nih.gov. This modulation of enzyme-substrate interaction is a key example of its influence on protein-protein interactions.

The inhibitory concentration (IC50) values highlight the potency of this interaction.

| Target Protein Kinase | IC50 Value (approx.) |

| EGFR | 0.7 µM nih.gov |

| v-Src | 1.0 µM nih.gov |

By inhibiting these key signaling proteins, β-HIVS effectively disrupts the downstream pathways that are often hyperactivated in various cancer types.

Redox Cycling and Quinone Methide Formation in Biological Systems

The chemical structure of this compound, which features a naphthoquinone core (specifically, a naphthazarin ring), is central to its redox properties. This structure allows the compound to participate in redox cycling, a process that can have dual effects within a biological system.

On one hand, the naphthoquinone moiety enables β-HIVS and related shikonins to act as scavengers of free radicals, thereby exhibiting antioxidant properties. On the other hand, these compounds can undergo enzyme-mediated reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone, producing superoxide radicals and other reactive oxygen species (ROS) in the process. This cycle can repeat, leading to a significant accumulation of ROS and the induction of oxidative stress. Indeed, studies have confirmed that β-HIVS treatment induces ROS production in pancreatic cancer cells, which contributes to its antitumor effects frontiersin.org.

Synergistic and Additive Effects with Other Research Compounds

The potential for this compound to work in concert with other compounds has been investigated in cellular models. A notable study explored the combination of β-HIVS with transplatin (trans-DDP) in human epidermoid carcinoma A431 cells. This research found a strong synergistic inhibitory effect on the growth of these cancer cells.

When used individually at the tested concentrations, both β-HIVS and transplatin had minimal effect on cell viability. However, when combined, they produced a potent anti-growth effect. This synergy is believed to result from the dual inhibition of the Epidermal Growth Factor Receptor (EGFR). Both β-HIVS and transplatin were shown to inhibit the tyrosine kinase activity of EGFR, and their combined application led to a more profound inhibition, explaining the synergistic outcome on cell growth.

Structure Activity Relationship Sar Studies and Rational Design of Beta Hydroxyisovalerylshikonin Derivatives

Impact of Naphthoquinone Core Modifications on Biological Activity

The naphthoquinone scaffold, a defining feature of shikonin (B1681659) and its derivatives, is fundamental to their pharmacological activity. mdpi.com Modifications to this core can profoundly alter the compound's interaction with biological targets.

Substituent Effects on Target Binding Affinity and Specificity

The nature and position of substituents on the naphthoquinone ring are critical determinants of target binding and specificity. Research has shown that the hydroxyl groups on the naphthoquinone scaffold are necessary for its pharmacological effects. mdpi.com The addition of different acyl and alkyl groups to this core can modulate cytotoxicity. For instance, modifications at the second position of the naphthoquinone backbone have been found to yield derivatives that are more cytotoxic to tumor cells compared to non-tumoral cells. nih.gov

In the case of β-hydroxyisovalerylshikonin, the ester side chain plays a significant role in its potent and specific biological activities. Studies have demonstrated that β-hydroxyisovalerylshikonin is a powerful inhibitor of protein tyrosine kinases (PTKs). nih.gov It strongly inhibits the tyrosine kinase activities of the epidermal growth factor receptor (EGFR) and the oncogene product v-Src, with inhibition being much stronger than that of the parent compound, shikonin. nih.gov The IC50 values for β-hydroxyisovalerylshikonin against EGFR and v-Src are approximately 0.7 µM and 1 µM, respectively. nih.gov This highlights the importance of the β-hydroxyisovaleryl group in enhancing the affinity and inhibitory action against these specific kinases.

| Compound | Target Enzyme | IC50 Value |

| β-Hydroxyisovalerylshikonin | EGFR | ~0.7 µM |

| β-Hydroxyisovalerylshikonin | v-Src | ~1 µM |

| Shikonin | EGFR | Weaker inhibition than β-HIVS |

| Shikonin | v-Src | Weaker inhibition than β-HIVS |

Table 1. Comparison of inhibitory activity of β-hydroxyisovalerylshikonin and Shikonin against protein tyrosine kinases. Data sourced from Hashimoto et al. nih.gov

Role of the Quinone Moiety in Redox-Mediated Activity

The quinone moiety of the naphthoquinone core is a key player in the redox-mediated activities of shikonin derivatives. This structure allows the molecule to participate in redox cycling, a process that generates reactive oxygen species (ROS). frontiersin.org The mechanism involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions, regenerating the parent quinone in the process. frontiersin.orgnih.gov This continuous cycle can lead to a substantial increase in intracellular ROS levels, inducing oxidative stress. frontiersin.org

This ROS production is a significant contributor to the biological effects of these compounds. The resulting oxidative stress can damage cellular components and trigger various signaling pathways, including those leading to apoptosis (programmed cell death), necroptosis, and cell cycle arrest. frontiersin.org The naphthoquinone moiety is considered essential for this radical-scavenging and pro-oxidant activity. thieme-connect.de

Influence of the Isovaleryl Side Chain on Activity, Selectivity, and Cellular Uptake

While the naphthoquinone core is essential for the general activity, the side chain significantly modulates the potency, selectivity, and cellular uptake of shikonin derivatives. mdpi.com

Stereochemistry and Chiral Center Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. ankara.edu.tr This is because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity when interacting with drug molecules. ankara.edu.trnih.gov Shikonin itself is the (R)-enantiomer of a chiral pair, with alkannin (B1664780) being the (S)-enantiomer. nih.gov While these two enantiomers often display similar pharmacological properties, a rarity for chiral drugs, their derivatives can show distinct biological potentials. frontiersin.org

The β-hydroxyisovaleryl side chain contains a chiral center at the carbon atom bearing the hydroxyl group. The specific spatial arrangement of this group can influence how the molecule fits into the binding site of a target protein. This stereospecific interaction can affect not only the binding affinity but also cellular uptake mechanisms, which can be stereoselective. nih.govmalariaworld.org While detailed studies specifically isolating the effects of the stereoisomers of the β-hydroxyisovalerylshikonin side chain are not extensively reported in the provided literature, the principles of stereochemistry suggest that different isomers would likely exhibit variations in biological activity.

Chain Length, Branching, and Functional Group Variations

Modifications to the side chain, including its length, branching, and the presence of different functional groups, are a key strategy in the rational design of shikonin derivatives. Studies have shown that even small variations in the side chain can lead to significant differences in cytotoxicity and biological activity. mdpi.com For example, β,β-dimethylacrylshikonin was identified as the most cytotoxic compound among several derivatives isolated from Onosma paniculata. mdpi.com